molecular formula C10H10N2O3 B5869760 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid

3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B5869760
M. Wt: 206.20 g/mol
InChI Key: VFFHEDKMDWOTBJ-UHFFFAOYSA-N
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Description

3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid is a chemical compound that features a benzimidazole ring substituted with a hydroxy group at the 6-position and a propanoic acid moiety at the 3-position. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-6-1-2-7-8(5-6)12-9(11-7)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHEDKMDWOTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Hydroxylation: Introduction of the hydroxy group at the 6-position can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of Propanoic Acid Moiety: The propanoic acid side chain can be introduced via alkylation reactions, where the benzimidazole derivative is reacted with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 6-keto-benzimidazole derivatives.

    Reduction: Formation of hydrogenated benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzimidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-hydroxy-1H-benzimidazol-2-yl)acetic acid
  • 4-(6-hydroxy-1H-benzimidazol-2-yl)butanoic acid
  • 6-hydroxy-1H-benzimidazole-2-carboxylic acid

Uniqueness

3-(6-hydroxy-1H-benzimidazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety at the 3-position, combined with the hydroxy group at the 6-position, allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

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